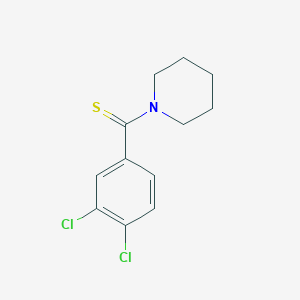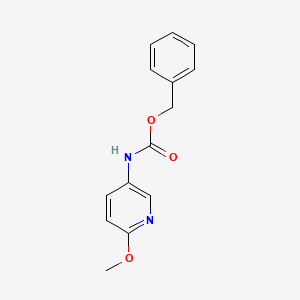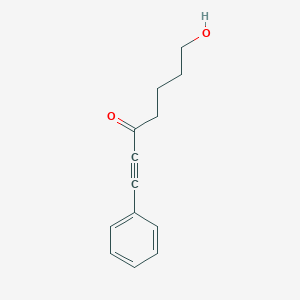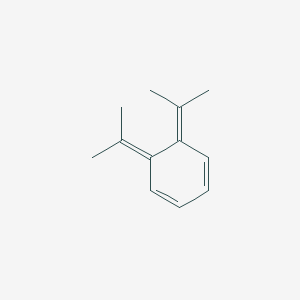
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene is an organic compound characterized by its unique structure, which includes two isopropylidene groups attached to a cyclohexa-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene typically involves the reaction of cyclohexa-1,3-diene with isopropylidene derivatives under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the cyclohexa-1,3-diene, followed by the addition of isopropylidene bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), sulfonyl chloride (SO₂Cl₂)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Halogenated or sulfonated cyclohexadienes
Scientific Research Applications
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. In biological systems, it may influence signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the isopropylidene groups.
Cyclohexa-1,4-diene: An isomer with double bonds at different positions.
1,3-Cyclohexadiene: Another isomer with a different arrangement of double bonds.
Uniqueness
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene is unique due to the presence of the isopropylidene groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
66042-30-6 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5,6-di(propan-2-ylidene)cyclohexa-1,3-diene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-8H,1-4H3 |
InChI Key |
OAMHYUFAZBQLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=CC1=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

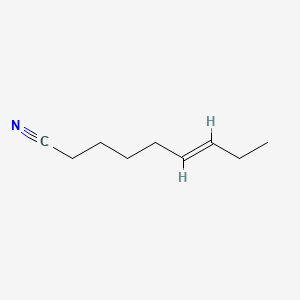

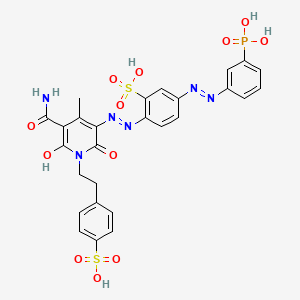
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)
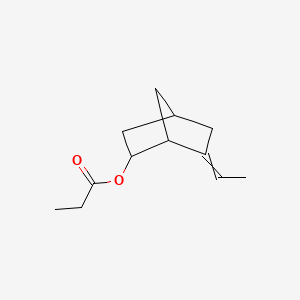

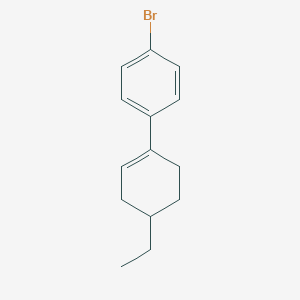
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
